Home > Products > Screening Compounds P59426 > 2-N-Propyl Pramipexole-d4
2-N-Propyl Pramipexole-d4 - 1346602-54-7

2-N-Propyl Pramipexole-d4

Catalog Number: EVT-1460851
CAS Number: 1346602-54-7
Molecular Formula: C13H23N3S
Molecular Weight: 257.432
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: Pramipexole (N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine dihydrochloride) is a dopamine agonist with higher affinity for D2-like receptors (D2, D3, and D4) than for D1-like receptors [1-4, 7, 13, 17, 22]. It is clinically used to treat Parkinson's disease and restless legs syndrome. Research suggests Pramipexole might also have antidepressant properties [, ].

7-Hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT)

  • Compound Description: 7-OH-DPAT is a dopamine agonist with preferential affinity for the D3 receptor subtype [, , , , , , ]. It is a valuable pharmacological tool for investigating the role of D3 receptors in various behavioral and physiological processes.

Quinpirole

  • Compound Description: Quinpirole is a dopamine agonist that primarily binds to D2 and D3 receptors with a higher affinity for D3 [, , , , , ]. It is commonly employed in research to investigate the roles of D2 and D3 receptors in various brain functions and behaviors.

N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methyl-benzamide

  • Compound Description: This compound is a selective dopamine D4 receptor agonist []. It can activate D4 receptors without significantly affecting other dopamine receptor subtypes. This selectivity makes it a valuable tool for investigating the specific functions of D4 receptors in the brain.
Overview

2-N-Propyl Pramipexole-d4 is a deuterated derivative of pramipexole, a medication primarily used in the treatment of Parkinson's disease and restless legs syndrome. This compound is notable for its structural modification, which involves the substitution of hydrogen atoms with deuterium, enhancing its pharmacokinetic properties and allowing for more precise studies in metabolic pathways and receptor interactions.

Source

Pramipexole itself was first synthesized in the late 20th century and has since been a subject of extensive research due to its dopamine agonist properties. The deuterated form, 2-N-Propyl Pramipexole-d4, is synthesized to improve the stability and tracking of the compound in biological systems, particularly in pharmacological studies.

Classification

2-N-Propyl Pramipexole-d4 belongs to the class of compounds known as dopamine receptor agonists, specifically targeting D2 and D3 dopamine receptors. Its classification as a deuterated compound places it within a category of pharmaceuticals that are modified for enhanced analytical capabilities.

Synthesis Analysis

Methods

The synthesis of 2-N-Propyl Pramipexole-d4 typically involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate precursor compounds that contain the cyclohexylamine structure characteristic of pramipexole.
  2. Deuteration: The introduction of deuterium can be achieved through various methods, such as using deuterated reagents or employing catalytic hydrogenation processes under deuterium gas.
  3. Final Modifications: Subsequent steps involve functional group transformations to achieve the final structure, ensuring that the pharmacological properties are retained while facilitating the incorporation of deuterium.

Technical details about specific reactions and conditions can vary based on the synthetic pathway chosen, but generally include:

  • Use of solvents like tetrahydrofuran or dimethylformamide.
  • Catalysts such as palladium or platinum for hydrogenation reactions.
Molecular Structure Analysis

Structure

The molecular structure of 2-N-Propyl Pramipexole-d4 is characterized by:

  • A cyclohexylamine backbone.
  • A propyl side chain at the nitrogen atom.
  • Deuterium atoms replacing hydrogen atoms at specific positions to enhance stability and tracking.

Data

The molecular formula for 2-N-Propyl Pramipexole-d4 is typically represented as C13H18D4N2SC_{13}H_{18}D_4N_2S, indicating the presence of deuterium in place of hydrogen atoms. The exact positions of deuteration can be confirmed using nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

The reactivity profile of 2-N-Propyl Pramipexole-d4 is similar to that of pramipexole, involving interactions with various biological targets:

  1. Dopamine Receptor Binding: The compound exhibits high affinity for dopamine D2 and D3 receptors, facilitating its agonistic effects.
  2. Metabolic Pathways: The incorporation of deuterium alters metabolic pathways slightly, which can be studied through mass spectrometry techniques.

Technical details about specific reaction conditions and outcomes are crucial for understanding its pharmacodynamics and pharmacokinetics in clinical settings.

Mechanism of Action

Process

The mechanism by which 2-N-Propyl Pramipexole-d4 exerts its effects involves:

  1. Receptor Activation: Upon administration, it binds to dopamine receptors, mimicking dopamine's action in the brain.
  2. Neurotransmitter Release: This binding promotes the release of neurotransmitters like serotonin and norepinephrine, contributing to its therapeutic effects in treating Parkinson's disease symptoms.

Data

Studies indicate that pramipexole derivatives enhance dopaminergic signaling without significant side effects associated with non-selective dopamine agonists. The deuterated form allows for more accurate tracking in vivo studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 250.38 g/mol.
  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration, which reduces metabolic degradation.
  • pH Sensitivity: Exhibits stability across a range of physiological pH levels.

Relevant data on these properties can be obtained from analytical studies including high-performance liquid chromatography and mass spectrometry.

Applications

Scientific Uses

2-N-Propyl Pramipexole-d4 is primarily utilized in:

  • Pharmacokinetic Studies: As a tracer compound to study absorption, distribution, metabolism, and excretion profiles in biological systems.
  • Neuroscience Research: To investigate dopamine receptor dynamics and their role in neurological disorders.
  • Drug Development: Assisting in the design of new therapeutic agents targeting dopaminergic pathways with improved efficacy and safety profiles.

The use of deuterated compounds like 2-N-Propyl Pramipexole-d4 represents a significant advancement in pharmaceutical research, providing insights into drug behavior that are not possible with non-deuterated counterparts.

Chemical Identity and Nomenclature

Structural Characterization and IUPAC Nomenclature

2-N-Propyl Pramipexole-d4 is a deuterated analog of the dopamine agonist pramipexole, featuring selective deuterium substitution at four hydrogen sites. Its core structure retains the (6S)-4,5,6,7-tetrahydro-1,3-benzothiazole scaffold characteristic of pramipexole derivatives. The molecular formula is C₁₃H₁₉D₄N₃S, with a molecular weight of 257.43 g/mol [1] . The systematic IUPAC name is (6S)-2-N,6-N-bis(1,1-dideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, explicitly denoting the stereochemistry at the C6 position and the deuteration pattern on both propylamino groups [1]. Key structural features include:

  • Chiral center with (S)-configuration at C6
  • Deuterium atoms replacing hydrogen at the β-positions of both N-propyl chains
  • Thiazole ring fused to a partially saturated cyclohexene system

Table 1: Structural Identifiers of 2-N-Propyl Pramipexole-d4

IdentifierValue
CAS Number1346602-54-7
Canonical SMILES[2H]C([2H])(CC)N[C@H]1CCC2=C(C1)SC(=N2)NC([2H])([2H])CC
InChI KeyNSHVRDSQVRQBFT-UKNKLKQBSA-N
Exact Mass257.186 g/mol
Heavy Atom Count17
Hydrogen Bond Donor Count2

Isotopic Labeling: Deuterium Substitution Patterns

Deuteration occurs specifically at the four hydrogen atoms of the two methylene groups adjacent to the nitrogen atoms in the N-propyl substituents. This is denoted by the "-d4" suffix in the compound name and represented chemically as -N-CD₂-CD₃ groups instead of -N-CH₂-CH₃ [1] [6]. The isotopic purity typically exceeds 98%, ensuring minimal protium contamination for research applications [6]. This strategic deuteration:

  • Preserves pharmacodynamics: Maintains identical steric and electronic properties to the non-deuterated analog due to deuterium's near-identical atomic radius and electronegativity.
  • Enables metabolic tracking: Creates a distinct mass signature (257.43 g/mol vs. 253.41 g/mol for the non-deuterated form) detectable via mass spectrometry [1] [9].
  • Alters bond kinetics: Carbon-deuterium bonds exhibit higher bond dissociation energy (~1-5 kcal/mol) compared to carbon-hydrogen bonds, potentially reducing rates of metabolic oxidation at these positions [1].

Comparative Analysis with Non-Deuterated Pramipexole Analogues

2-N-Propyl Pramipexole-d4 exhibits nuanced distinctions from its non-deuterated counterpart (2-N-Propyl Pramipexole; CAS 1246815-83-7) and the parent drug pramipexole (CAS 104632-26-0). These differences primarily stem from deuterium substitution rather than structural modification:

Table 2: Comparison of Deuterated and Non-Deuterated Pramipexole Derivatives

Property2-N-Propyl Pramipexole-d42-N-Propyl PramipexolePramipexole
Molecular FormulaC₁₃H₁₉D₄N₃SC₁₃H₂₃N₃SC₁₀H₁₇N₃S
Molecular Weight (g/mol)257.43253.41211.33
Deuterium Atoms400
LogP (XLogP3)3.4~3.4 (estimated)1.2
Primary Research UseMetabolic tracerImpurity reference standardTherapeutic agent
Receptor Binding ProfileD3 > D2 affinityD3 > D2 affinityD3-selective agonist (Ki=0.5 nM)

Pharmacologically, 2-N-Propyl Pramipexole-d4 retains the dopamine receptor affinity profile characteristic of pramipexole analogs. It acts as an agonist with preferential binding to the D₃ receptor subtype (Ki ~0.5-1.3 nM), similar to pramipexole, though slightly reduced compared to the parent compound [3] [5] [10]. The deuterium substitution does not alter the stereochemical requirements for receptor engagement, as the (S)-configuration at C6 remains essential for optimal D₃ receptor interaction [5] [8]. Key functional distinctions include:

  • Metabolic stability: Deuteration potentially reduces hepatic N-dealkylation rates, prolonging in vivo half-life in research models [1].
  • Analytical utility: The 4 Da mass shift enables unambiguous differentiation from endogenous compounds and non-deuterated drugs in mass spectrometry-based assays [9].
  • Synthetic role: Serves as an internal standard in quantification of non-deuterated pramipexole analogs in pharmacokinetic studies, improving analytical accuracy [6].

Unlike therapeutically used pramipexole, which contains a primary amine at the 6-position, 2-N-Propyl Pramipexole-d4 features dipropylamino groups at both the 2- and 6-positions. This modification increases lipophilicity (LogP 3.4 vs. 1.2 for pramipexole), potentially enhancing blood-brain barrier permeability but may alter receptor kinetics [1] [8]. Its designation as "Impurity B" in pharmacopeial standards for pramipexole underscores its structural relevance in pharmaceutical quality control [9].

Properties

CAS Number

1346602-54-7

Product Name

2-N-Propyl Pramipexole-d4

IUPAC Name

(6S)-2-N,6-N-bis(1,1-dideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Molecular Formula

C13H23N3S

Molecular Weight

257.432

InChI

InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)/t10-/m0/s1/i7D2,8D2

InChI Key

NSHVRDSQVRQBFT-UKNKLKQBSA-N

SMILES

CCCNC1CCC2=C(C1)SC(=N2)NCCC

Synonyms

(S)-4,5,6,7-Tetrahydro-N2-propyl-N6-propyl-2,6-benzothiazolediamine-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.